4-(1-methyl-1H-pyrazol-5-yl)piperidine

Vue d'ensemble

Description

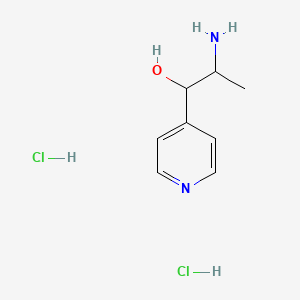

“4-(1-methyl-1H-pyrazol-5-yl)piperidine” is a chemical compound with the CAS Number: 640270-01-5 . It has a molecular weight of 165.24 and is typically in powder form .

Molecular Structure Analysis

The molecular formula of “4-(1-methyl-1H-pyrazol-5-yl)piperidine” is C9H15N3 . The structure of this compound can be analyzed using various techniques such as NMR spectroscopy . For a more detailed molecular structure analysis, it would be beneficial to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis

“4-(1-methyl-1H-pyrazol-5-yl)piperidine” is a powder with a melting point of 63-66 degrees Celsius . and is typically stored at room temperature .Applications De Recherche Scientifique

Use as a Soluble Epoxide Hydrolase Inhibitor

- Scientific Field: Medicinal Chemistry .

- Summary of Application: This compound has been used in the design and synthesis of novel soluble epoxide hydrolase (sEH) inhibitors . These inhibitors are designed to reduce blood pressure elevation and inflammatory roles .

- Methods of Application: A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed and synthesized .

- Results or Outcomes: The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes. Particularly, compounds 9g and 8h emerged as the most potent sEH inhibitors displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition .

Use as an Intermediate in Synthesis

- Scientific Field: Organic Chemistry .

- Summary of Application: This compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: These synthesized compounds are used as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Use in the Synthesis of Bis(Pyrazolyl)Methanes

- Scientific Field: Organic Chemistry .

- Summary of Application: This compound is used in the synthesis of bis(pyrazolyl)methanes . These compounds have a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .

- Methods of Application: The synthesis of bis(pyrazolyl)methanes involves one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .

- Results or Outcomes: The synthesized bis(pyrazolyl)methanes exhibit a wide range of biological activities .

Use in the Synthesis of Urea and N-acyl Derivatives

- Scientific Field: Medicinal Chemistry .

- Summary of Application: This compound is used in the design and synthesis of urea and N-acyl derivatives as soluble epoxide hydrolase inhibitors . These inhibitors are designed to reduce blood pressure elevation and inflammatory roles .

- Methods of Application: A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed and synthesized .

- Results or Outcomes: The synthesized compounds showed varying degrees of selectivity towards the sEH enzymes. Particularly, compounds with para substitution of methyl, methoxy, chloro and nitro group on the urea linked aryl side chain showed potentially improved activity as compared to ortho substituted urea pharmacophore linked compounds .

Use in Antifungal Activity

- Scientific Field: Pharmacology .

- Summary of Application: Certain compounds derived from “4-(1-methyl-1H-pyrazol-5-yl)piperidine” have shown potent antifungal activity against Aspergillus niger .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: Compounds (4a, 4h, 4i, and 4l) showed potent antifungal activity against Aspergillus niger with MIC ranging between 16 and 32 mg/mL as compared to fluconazole (MIC = 128 mg/mL). In particular, compound 4a exhibited the strongest activity among the synthesized compounds in both bacterial and fungal strains with MIC ranging between 4 and 16 mg/mL .

Use in Cytotoxicity Evaluation

- Scientific Field: Pharmacology .

- Summary of Application: The synthesized compounds underwent an in vitro cytotoxicity evaluation against HeLa and MCF-7 cells .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety information for “4-(1-methyl-1H-pyrazol-5-yl)piperidine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

4-(2-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBVTTLKUJAYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazol-5-yl)piperidine | |

CAS RN |

640270-01-5 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)

![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)

![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)